(R)-(-)-1-Cyclohexylethyl isothiocyanate
Description
Overview of Isothiocyanates in Organic and Medicinal Chemistry
Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. sigmaaldrich.com They are known for their versatile reactivity, acting as electrophiles at the central carbon atom, which makes them susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the foundation for their widespread use in organic synthesis, serving as key building blocks for the construction of various sulfur and nitrogen-containing heterocyclic compounds. calpaclab.com
In medicinal chemistry, isothiocyanates have garnered considerable attention due to their presence in a variety of natural products, particularly in cruciferous vegetables, where they are derived from the enzymatic hydrolysis of glucosinolates. instanano.com Numerous studies have explored the biological activities of both natural and synthetic isothiocyanates, revealing a broad spectrum of therapeutic potential. starshinechemical.com Their significance extends to their use as intermediates in the synthesis of pharmaceuticals and as diagnostic tools. starshinechemical.com
Significance of Chiral Isothiocyanates in Asymmetric Synthesis
The introduction of a chiral center into an isothiocyanate molecule, as seen in (R)-(-)-1-Cyclohexylethyl isothiocyanate, imparts properties that are highly valuable in asymmetric synthesis. Chiral isothiocyanates serve as powerful reagents for the enantiodiscrimination and resolution of racemic mixtures, particularly amines and amino acids. documentsdelivered.com The reaction between a chiral isothiocyanate and a racemic amine results in the formation of diastereomeric thioureas. These diastereomers possess distinct physical and spectroscopic properties, which allows for their separation by techniques such as chromatography or for the direct determination of the enantiomeric excess of the original amine by spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.govnih.gov
Furthermore, the chiral thioureas derived from these reactions are not merely analytical derivatives but are themselves a significant class of compounds in asymmetric synthesis. mdpi.com Chiral thioureas have been extensively developed as organocatalysts, capable of promoting a wide range of stereoselective transformations with high efficiency and enantioselectivity. rsc.org
Research Trajectory and Academic Importance of this compound
The academic importance of this compound is intrinsically linked to the broader interest in chiral recognition and asymmetric catalysis. While it is one of many chiral isothiocyanates used in research, its specific combination of a bulky cyclohexyl group and a methyl group attached to the stereocenter provides a distinct steric environment that can be advantageous for achieving high levels of stereochemical discrimination.
Research involving this and similar chiral isothiocyanates is focused on the development of new and more efficient methods for determining the enantiomeric purity of chiral building blocks, which is a critical aspect of pharmaceutical development and quality control. The ongoing exploration of chiral thiourea (B124793) organocatalysis also fuels the demand for a diverse range of chiral isothiocyanates to fine-tune catalyst performance for specific chemical transformations. The trajectory of research points towards the rational design of new chiral derivatizing agents and organocatalysts with enhanced selectivity and broader substrate scope, where compounds like this compound serve as important models and synthetic precursors.
Structure
3D Structure
Properties
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 1 Cyclohexylethyl Isothiocyanate and Its Analogues
Stereoselective Synthesis of (R)-(-)-1-Cyclohexylethyl Isothiocyanate
The stereoselective synthesis of this compound is crucial for its application as a chiral building block. The main approaches begin with the enantiomerically pure precursor, (R)-(-)-1-Cyclohexylethylamine, and introduce the isothiocyanate functionality without racemization.
Approaches from Chiral Amines via Thiophosgenation
One of the classic and most direct methods for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). mdpi.com In this approach, (R)-(-)-1-Cyclohexylethylamine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.
The reaction proceeds via an intermediate thiocarbamoyl chloride, which then eliminates HCl to form the final isothiocyanate product. While effective, this method has significant drawbacks due to the high toxicity and moisture sensitivity of thiophosgene. mdpi.com Consequently, researchers have developed safer thiophosgene surrogates, such as di-(2-pyridyl) thionocarbamate or 1,1'-thiocarbonyldiimidazole, which can be used under milder conditions. mdpi.com
Desulfurization Strategies for Isothiocyanate Formation
A more common and generally safer alternative to thiophosgenation is the two-step, one-pot synthesis involving the formation and subsequent desulfurization of a dithiocarbamate (B8719985) salt. mdpi.comchemrxiv.org This method is widely employed for the synthesis of chiral isothiocyanates as it typically proceeds with high fidelity, preserving the stereochemical integrity of the starting amine. mdpi.comresearchgate.net
The process begins with the reaction of the primary chiral amine, (R)-(-)-1-Cyclohexylethylamine, with carbon disulfide (CS₂) in the presence of a base (such as triethylamine (B128534) or DBU) to form an intermediate dithiocarbamate salt in situ. mdpi.comresearchgate.net This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the target isothiocyanate. chemrxiv.org A wide variety of desulfurizing agents have been developed, each with specific advantages concerning reaction conditions, substrate scope, and yield. mdpi.com The use of agents like iodine or sodium persulfate is noted for being environmentally benign and cost-effective. mdpi.comresearchgate.netresearchgate.net Importantly, these methods have been shown to produce chiral isothiocyanates without racemization. mdpi.comchemrxiv.org
| Desulfurizing Agent | Typical Reaction Conditions | Key Advantages |
| Iodine (I₂) / NaHCO₃ | Water/ethyl acetate (B1210297) biphasic system, room temperature. researchgate.netresearchgate.net | Environmentally friendly, inexpensive, simple workup. researchgate.netresearchgate.net |
| Tosyl Chloride (TsCl) | Organic solvent (e.g., DCM), often with a base like triethylamine. mdpi.com | Readily available and effective for a range of amines. |
| Sodium Persulfate (Na₂S₂O₈) | Often performed in water, making it a green chemistry approach. mdpi.com | Tolerates a wide variety of functional groups. |
| DMT/NMM/TsO⁻ | Dichloromethane (DCM) solvent, microwave irradiation can be used. mdpi.comresearchgate.net | High yields, rapid reaction times (especially with microwave). mdpi.comresearchgate.net |
| Cyanuric Chloride | Aqueous conditions. mdpi.com | Effective for one-pot synthesis from the primary amine. researchgate.net |
Asymmetric Synthetic Routes to Cyclohexylethyl Isothiocyanates
While the aforementioned methods rely on a pre-existing chiral pool of (R)-(-)-1-Cyclohexylethylamine, asymmetric synthesis offers a pathway to construct the chiral center during the synthetic sequence. This approach is fundamental in modern organic chemistry for creating enantiomerically pure compounds from achiral or racemic precursors. yale.edu
One potential asymmetric route to the precursor amine involves the reductive amination of acetylcyclohexane. This can be achieved using biocatalytic methods, where enzymes such as reductive aminases (RedAms) can convert the ketone to the primary amine with high enantioselectivity. Fungal reductive aminases, for example, have demonstrated the ability to use ammonia (B1221849) directly to produce a broad range of chiral primary amines with excellent enantiomeric excess. Alternatively, chemical methods involving chiral catalysts or auxiliaries, such as those based on tert-butanesulfinamide developed by Ellman, provide robust and widely used strategies for the asymmetric synthesis of amines from ketones. yale.edu Once the chiral amine is synthesized, it can be converted to the target isothiocyanate using the standard methods described previously. Another advanced strategy could involve the asymmetric synthesis of the cyclohexane (B81311) ring itself, for instance, through a one-pot organocatalytic Michael-Michael-1,2-addition sequence to generate highly functionalized cyclohexanes with multiple stereocenters. nih.gov
Synthesis of Chiral Isothiocyanate Analogues with a Cyclohexylethyl Moiety
The synthetic methodologies established for this compound are broadly applicable to the preparation of its analogues. By modifying the starting chiral amine, a diverse library of related isothiocyanates can be generated. For example, starting with amines that have substituents on the cyclohexane ring or alterations to the ethyl linker allows for systematic exploration of structure-activity relationships in medicinal chemistry.
The synthesis of isothiocyanate derivatives of unnatural amino acids with cyclohexyl linkers, such as trans-4-(aminomethyl)cyclohexanecarboxylic acid, has been successfully demonstrated. mdpi.com These syntheses utilize the same reliable one-pot, two-step desulfurization procedure, converting the chiral amine to the corresponding isothiocyanate with high yield and purity. mdpi.com This highlights the versatility of the method for creating structurally diverse analogues that retain the core cyclohexyl feature. Furthermore, the synthesis of adamantyl isothiocyanates, which are structurally related rigid cycloalkyl systems, has been achieved by reacting the corresponding adamantyl amines with reagents like phenyl isothiocyanate, showcasing another viable route for producing bulky cycloalkyl isothiocyanates. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. For the widely used dithiocarbamate desulfurization method, several parameters can be adjusted.
Choice of Base: The selection of the base used for the initial formation of the dithiocarbamate salt can influence the reaction rate and yield. Common bases include organic amines like triethylamine (Et₃N) and stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net Optimization studies have shown that for certain substrates, changing the base can significantly impact the yield. mdpi.com For example, in the synthesis of some aliphatic isothiocyanates, triethylamine was found to be superior, while DBU gave better results for aromatic amines. mdpi.com
Solvent Selection: The reaction solvent plays a crucial role. Dichloromethane (DCM) is a common choice for many organic reactions. mdpi.comresearchgate.net However, greener alternatives are increasingly favored. nih.gov Performing the reaction in water or in a biphasic water/ethyl acetate system has been shown to be effective, offering advantages in terms of environmental impact and simplified workup procedures. researchgate.netresearchgate.net
Desulfurizing Agent and Stoichiometry: As detailed in section 2.1.2, numerous desulfurizing agents are available. The choice of agent and its stoichiometry are key optimization points. Studies optimizing the synthesis of aliphatic isothiocyanates using DMT/NMM/TsO⁻ found that 1.0 equivalent of the agent with 3.0 equivalents of base and carbon disulfide provided a high yield of 92%. mdpi.com
Temperature and Reaction Time: Many modern protocols for isothiocyanate synthesis are efficient at room temperature. researchgate.netijacskros.com However, the use of microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields. mdpi.comresearchgate.net For instance, the microwave-assisted synthesis of an aliphatic isothiocyanate at 90 °C was complete in just 3 minutes with a 90% yield. mdpi.com
| Parameter | Variation | Effect on Reaction | Example |
| Base | Triethylamine (Et₃N) vs. DBU | Can significantly alter yield depending on the amine substrate. mdpi.com | For phenethylamine, Et₃N gave a 92% yield, while DBU resulted in a 69% yield. mdpi.com |
| Solvent | Dichloromethane (DCM) vs. Water (H₂O) | Affects reaction efficiency and environmental impact ("greenness"). mdpi.com | A model reaction in DCM yielded 92%, while in water the yield was 73% (improving to 89% with more desulfurizing agent). mdpi.com |
| Reaction Mode | Conventional Heating vs. Microwave (MW) | MW irradiation can drastically shorten reaction times. mdpi.com | A reaction was complete in 3 minutes at 90°C under MW conditions. mdpi.com |
| Reagent Equivalents | Varying amounts of base or desulfurizing agent | Fine-tuning stoichiometry is key to maximizing yield and minimizing waste. mdpi.comijacskros.com | Increasing base equivalents from 1.5 to 3.0 increased product yield from 42% to 81% in one study. ijacskros.com |
Chemical Reactivity and Derivatization of R 1 Cyclohexylethyl Isothiocyanate
Reactions Involving the Isothiocyanate Functional Group
The isothiocyanate functional group is a versatile reactive moiety characterized by its electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for the synthetic utility of (R)-(-)-1-Cyclohexylethyl isothiocyanate.
Nucleophilic Additions with Amines: Formation of Chiral Thioureas
The reaction between isothiocyanates and primary or secondary amines is a fundamental and highly efficient method for the synthesis of thioureas. nih.govnih.gov In the case of this compound, its reaction with an amine leads to the formation of a chiral, non-racemic thiourea (B124793). This transformation involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group.
The general reaction is as follows:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
Where R is the (R)-1-cyclohexylethyl group and R' is the substituent of the reacting amine. This reaction is typically carried out under mild conditions and often proceeds with high yields. nih.gov The resulting chiral thioureas are of significant interest as they can be used as organocatalysts in various asymmetric transformations, including Michael additions and aldol (B89426) reactions. researchgate.netscispace.com The stereochemical integrity of the (R)-1-cyclohexylethyl group is maintained throughout the reaction, providing a straightforward route to these valuable chiral molecules.
The synthesis of chiral thioureas from this compound and various amines can be summarized in the following table:
| Amine (R'-NH₂) | Chiral Thiourea Product |
| Aniline | N-((R)-1-Cyclohexylethyl)-N'-phenylthiourea |
| Benzylamine | N-Benzyl-N'-((R)-1-cyclohexylethyl)thiourea |
| (S)-1-Phenylethylamine | N-((R)-1-Cyclohexylethyl)-N'-((S)-1-phenylethyl)thiourea (diastereomeric mixture) |
| Amino acid esters (e.g., Gly-OMe) | N-((R)-1-Cyclohexylethyl)-N'-(methoxycarbonylmethyl)thiourea |
Cycloaddition Reactions
The isothiocyanate group can participate in cycloaddition reactions, acting as a two-atom component (C=S). A notable example is the [2+2] cycloaddition with ketenes to form four-membered heterocyclic rings. researchgate.netorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of isothiocyanates suggests its capability to undergo such reactions.
In a typical [2+2] cycloaddition with a ketene (B1206846), the C=S bond of the isothiocyanate reacts with the C=C bond of the ketene to yield a thietan-2-one derivative. The reaction of a chiral isothiocyanate like this compound with a prochiral ketene would be expected to proceed with some degree of diastereoselectivity, influenced by the stereocenter in the isothiocyanate.
A proposed general scheme for this reaction is:
(R)-Cyclohexylethyl-N=C=S + R'₂C=C=O → (R)-Cyclohexylethyl-N-C(=S)-CR'₂-C=O (a four-membered ring)
These cycloaddition reactions provide access to complex heterocyclic structures that can serve as intermediates in the synthesis of various target molecules. researchgate.netrsc.org
Reactions with Thiol-Containing Compounds
The electrophilic carbon of the isothiocyanate group reacts readily with sulfur-based nucleophiles, such as thiols (R-SH). This reaction results in the formation of dithiocarbamates. researchgate.net The reaction with thiol-containing biomolecules like the amino acid cysteine is of particular interest. researchgate.netnih.gov Cysteine possesses both an amine and a thiol group, and the selectivity of the reaction with an isothiocyanate can be pH-dependent. Generally, at lower pH values, the more nucleophilic thiol group is favored to react. researchgate.netresearchgate.net
The reaction of this compound with a thiol can be represented as:
(R)-Cyclohexylethyl-N=C=S + R'-SH → (R)-Cyclohexylethyl-NH-C(=S)-S-R'
This reaction is crucial for the derivatization of thiol-containing molecules and for the synthesis of compounds with potential biological activity. For instance, the reaction with N-acetylcysteine methyl ester would yield a chiral dithiocarbamate (B8719985) with a defined stereochemistry at the cyclohexylethyl moiety.
Stereochemical Influence on Reaction Outcomes
The presence of the chiral center in the (R)-1-cyclohexylethyl group of this compound plays a crucial role in influencing the stereochemical outcome of its reactions. This phenomenon, known as asymmetric induction, is fundamental to its application in stereoselective synthesis. psu.eduyoutube.com
When this compound reacts with a prochiral nucleophile, the approach of the nucleophile to the electrophilic carbon of the isothiocyanate is influenced by the steric and electronic properties of the chiral auxiliary. This can lead to the preferential formation of one diastereomer over the other. The bulky cyclohexyl group and the stereochemistry at the adjacent carbon create a biased environment, directing the incoming nucleophile to attack from the less sterically hindered face.
For example, in the addition of a nucleophile to the isothiocyanate, two diastereomeric transition states can be envisioned. The transition state leading to the major diastereomer will be lower in energy due to minimized steric interactions. The degree of diastereoselectivity achieved depends on several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of any catalysts or additives.
Synthetic Utility of this compound as a Chiral Building Block
This compound serves as a versatile chiral building block in asymmetric synthesis, providing a reliable source of chirality for the construction of more complex molecules. nih.gov Its primary utility lies in its ability to act as a chiral derivatizing agent and as a precursor for the synthesis of chiral ligands and catalysts.
As a chiral derivatizing agent , it can be reacted with racemic mixtures of amines or other nucleophiles to form a mixture of diastereomers. rsc.orgresearchgate.netusm.edu These diastereomers often have different physical properties (e.g., solubility, chromatographic retention times), allowing for their separation by techniques such as fractional crystallization or chromatography. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure target molecule. This approach is widely used for the resolution of racemates.
Furthermore, the chiral thioureas derived from this compound can themselves act as chiral ligands for metal catalysts or as organocatalysts in their own right. researchgate.net These thiourea-based catalysts have been shown to be effective in promoting a variety of enantioselective reactions, transferring the stereochemical information from the (R)-1-cyclohexylethyl group to the product of the catalyzed reaction.
The application of this compound as a chiral building block is a powerful strategy for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
Spectroscopic and Chromatographic Characterization of R 1 Cyclohexylethyl Isothiocyanate
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (R)-(-)-1-Cyclohexylethyl isothiocyanate. These methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as cyclohexyl isothiocyanate and (R)-1-isothiocyanatoethylbenzene. nih.govmdpi.com
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton on the chiral carbon, being adjacent to the electron-withdrawing isothiocyanate group, would be expected to resonate further downfield. For comparison, the methine proton in (R)-1-isothiocyanatoethylbenzene appears as a quartet at 4.92 ppm. mdpi.com The methyl protons on the ethyl group would likely appear as a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the isothiocyanate carbon (-N=C=S) is highly deshielded and would be expected to have a chemical shift in the range of 130-140 ppm. For instance, the isothiocyanate carbon in (R)-1-isothiocyanatoethylbenzene resonates at 132.5 ppm. mdpi.com The carbons of the cyclohexyl ring would appear at various positions in the aliphatic region of the spectrum. The chiral carbon atom directly attached to the isothiocyanate group would be downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen and sulfur atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -N=C =S | - | ~130-140 |
| C H-NCS | Downfield quartet | Downfield |
| C H₃ | Doublet | Upfield |
| Cyclohexyl Protons | 1.0 - 2.0 (multiplets) | Aliphatic region |
| Cyclohexyl Carbons | - | Aliphatic region |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak typically appears in the region of 2050-2150 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the cyclohexyl and ethyl groups, which are expected in the 2850-3000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Isothiocyanate (-N=C=S) | 2050 - 2150 | Asymmetric Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular weight is 169.29 g/mol . alfa-chemistry.comcalpaclab.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the cyclohexyl ring.
Chiroptical Characterization
Chiroptical methods are essential for characterizing chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of chiral compounds. Research on chiral isothiocyanates has shown a correlation between the sign of the Cotton effect in the CD spectrum and the absolute configuration. mdpi.com For isothiocyanate derivatives of D-amino acids, which have an (R)-configuration at the α-carbon, a negative Cotton effect is typically observed. mdpi.com Therefore, it is expected that this compound would exhibit a negative Cotton effect in its CD spectrum, confirming its (R)-configuration.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
The rigorous analysis of this compound necessitates advanced chromatographic techniques to ensure chemical purity and, crucially, to determine its enantiomeric excess (e.e.). The separation of enantiomers is a significant challenge due to their identical physical and chemical properties in an achiral environment. Consequently, chiral chromatography, which employs a chiral environment to induce diastereomeric interactions, is indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the primary methods for quantitative enantiomeric analysis, while Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for monitoring reaction progress.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus enabling their separation. For isothiocyanates, polysaccharide-based CSPs have proven to be particularly effective. mdpi.comsigmaaldrich.com
Research Findings:
Direct enantioselective HPLC methods have been successfully developed for various chiral isothiocyanates, demonstrating the feasibility of this technique for analyzing compounds like this compound. nih.gov Studies on analogous chiral isothiocyanates, such as sulforaphane (B1684495) and iberin, utilize immobilized amylose- or cellulose-derived CSPs. mdpi.comnih.gov For instance, columns like Chiralpak® IA, IB, and IH-3, which are based on amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, have shown excellent resolving capabilities. mdpi.commdpi.comhplc.eu
The choice of mobile phase is critical and can be operated in normal-phase, polar organic, or reversed-phase modes, offering significant flexibility for method development. hplc.euchromatographyonline.com Common mobile phases include mixtures of alkanes (like n-hexane) with an alcohol (such as ethanol (B145695) or isopropanol) for normal-phase mode, or acetonitrile/water and pure ethanol for reversed-phase and polar organic modes, respectively. mdpi.comhplc.eu The elution order of enantiomers is dependent on the specific CSP and mobile phase used; for example, on an amylose tris-[(S)-methylbenzylcarbamate] column (Chiralpak IH-3), the (R)-enantiomers of several aliphatic isothiocyanates were found to elute before their (S)-counterparts. mdpi.com The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.
The following table summarizes typical conditions used for the chiral HPLC separation of analogous isothiocyanates, which can serve as a starting point for developing a method for this compound.
Table 1: Illustrative Chiral HPLC Conditions for Isothiocyanate Enantioseparation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Sulforaphane | Chiralpak IH-3 (Amylose tris-[(S)-methylbenzylcarbamate]) | Ethanol | 0.5 | 4.53 | mdpi.com |
| Iberin | Chiralpak IH-3 (Amylose tris-[(S)-methylbenzylcarbamate]) | Ethanol | 0.5 | 3.71 | mdpi.com |
| 5-methylsulfinylpentyl isothiocyanate (5-MITC) | Chiralpak IH-3 (Amylose tris-[(S)-methylbenzylcarbamate]) | n-Hexane/Ethanol (80:20, v/v) | 0.5 | 4.10 | mdpi.com |
| Sulforaphane | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (90:10, v/v) | 1.0 | >2.0 | nih.gov |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another highly effective technique for the analysis of volatile and thermally stable chiral compounds. chromatographyonline.com For the enantiomeric separation of compounds like this compound, GC requires a chiral stationary phase. Cyclodextrin-based CSPs are the most common and versatile for this purpose. elementlabsolutions.comgcms.cz These phases are created by derivatizing α-, β-, or γ-cyclodextrins and dissolving them in a polysiloxane liquid phase. chromatographyonline.comgcms.cz
Research Findings:
The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin (B1172386) cavity. chromatographyonline.com The stability of these complexes differs for each enantiomer, resulting in different retention times. Commercially available columns such as those containing permethylated beta-cyclodextrin (B164692) (e.g., CYDEX-B) are well-suited for separating enantiomers found in natural products and pharmaceutical intermediates. elementlabsolutions.comtrajanscimed.com
While specific application notes for this compound are not prevalent, the general applicability of chiral GC to isothiocyanates is established. The achiral parent compound, cyclohexyl isothiocyanate, is known to be amenable to GC analysis, with a boiling point of approximately 219 °C, indicating sufficient volatility. chemimpex.comsigmaaldrich.com The enantiomeric separation of the target compound would involve selecting an appropriate cyclodextrin-based column and optimizing the temperature program. The carrier gas is typically helium or hydrogen. The high resolution and sensitivity of capillary GC make it an excellent choice for determining enantiomeric purity with high accuracy. gcms.cz
Table 2: Common Chiral Stationary Phases for Gas Chromatography
| Stationary Phase Type | Chiral Selector | Common Applications | Reference |
|---|---|---|---|
| Cyclodextrin-based | Permethylated Beta-Cyclodextrin | General purpose for many chiral compounds, flavors, fragrances | gcms.cztrajanscimed.com |
| Cyclodextrin-based | Derivatized Gamma-Cyclodextrin | Separation of larger molecules, steroids | gcms.cz |
| Cyclodextrin-based | Trifluoroacetylated Cyclodextrin | Alcohols, diols, ketones | chromatographyonline.com |
| Amino Acid Derivatives | Chirasil-Val | Amino acids, amines | elementlabsolutions.com |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis. In the context of synthesizing this compound, TLC is an invaluable tool for monitoring the progress of the chemical reaction. rsc.orgnih.gov
Research Findings:
The primary application of TLC is to track the consumption of starting materials and the formation of the product. For instance, in a typical synthesis starting from (R)-1-cyclohexylethylamine, the reaction progress can be monitored by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F₂₅₄) and eluting with an appropriate solvent system, such as ethyl acetate (B1210297)/petroleum ether. nih.gov The disappearance of the amine spot, which can be visualized using an amine-specific stain like ninhydrin, indicates the completion of the reaction.
While the isothiocyanate product itself may be visible under UV light (at 254 nm) if it contains a chromophore, or by using a general stain like potassium permanganate, specific visualization methods for the isothiocyanate group exist. One such method involves converting the isothiocyanate on the TLC plate into a thiourea (B124793) derivative by exposing it to ammonia (B1221849). researchgate.net The resulting thiourea spot can then be visualized by spraying with Grote's reagent, which produces a distinct blue color, confirming the presence of the desired functional group. researchgate.net A study on allyl isothiocyanate utilized a toluene-ethyl acetate (3:1) solvent system on a silica gel H plate for identification. cabidigitallibrary.org This provides a practical example of a mobile phase that can be adapted for related compounds.
Computational Chemistry and Theoretical Studies of R 1 Cyclohexylethyl Isothiocyanate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone of modern computational chemistry, used to determine the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations solve approximations of the Schrödinger equation, with methods like Density Functional Theory (DFT) and Hartree-Fock (HF) being common choices. For a molecule like (R)-(-)-1-Cyclohexylethyl isothiocyanate, such calculations would typically precede any further computational analysis. They would provide optimized coordinates for the atoms, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would reveal details about the molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding the molecule's reactivity. However, no specific studies applying these methods to this compound have been found.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the movement of atoms and molecules over time. By simulating these dynamics, researchers can explore the different spatial arrangements, or conformations, that a flexible molecule like this compound can adopt. The cyclohexane (B81311) ring and the rotatable bond connecting it to the ethyl isothiocyanate group allow for a variety of low-energy conformations. An MD simulation would provide a detailed picture of this conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is critical for accurately predicting many molecular properties. Regrettably, there is no published research detailing MD simulations specifically performed on this compound.
Theoretical Studies on Reaction Mechanisms Involving the Isothiocyanate Moiety
The isothiocyanate (-N=C=S) group is a reactive functional group known to participate in various chemical reactions, most notably with nucleophiles like amines and thiols. Theoretical studies can elucidate the step-by-step pathways of these reactions, identifying transition states and calculating activation energies. Such studies would provide fundamental insights into the reactivity of this compound. For example, quantum chemical calculations could map the potential energy surface for its reaction with a model nucleophile, helping to predict reaction rates and product distributions. At present, no theoretical studies on the reaction mechanisms of this specific isothiocyanate are available in the scientific literature.
Prediction of Chiroptical Properties and Spectroscopic Parameters
This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), is a significant application of quantum chemistry that can help determine the absolute configuration of chiral molecules. The process involves calculating these properties for a given structure and comparing them to experimental values. Additionally, computational methods can predict other spectroscopic parameters, such as those for Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, which aids in structure verification. The absence of specific computational studies on this compound means that no predicted chiroptical or other spectroscopic data from theoretical calculations have been reported.
Research Applications and Broader Scientific Context
(R)-(-)-1-Cyclohexylethyl Isothiocyanate as a Chiral Derivatizing Reagent in Analytical Chemistry
This compound serves as a valuable chiral derivatizing reagent (CDR) in the field of analytical chemistry, particularly for the separation of enantiomers. The fundamental principle behind its use lies in its ability to react with racemic compounds containing primary or secondary amine groups, such as amino acids or chiral amines, to form diastereomeric thiourea (B124793) derivatives. rsc.org
The process involves reacting the chiral isothiocyanate with the analyte. The isothiocyanate group (-N=C=S) is electrophilic and readily attacked by the nucleophilic amine group of the analyte. Since the isothiocyanate itself is enantiomerically pure (in this case, the R-enantiomer), the reaction with a racemic mixture of an amine (containing both R- and S-enantiomers) results in the formation of two diastereomers: (R,R)-thiourea and (R,S)-thiourea.
These resulting diastereomers, unlike the original enantiomers, have different physical and chemical properties. This difference allows for their separation and quantification using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). nih.govnih.gov By measuring the relative peak areas of the separated diastereomers, one can accurately determine the enantiomeric excess (ee) or enantiomeric ratio of the original amine sample. nih.gov This method is crucial for quality control in asymmetric synthesis and for the analysis of chiral molecules in biological systems. nih.gov
The derivatization reaction is typically straightforward and can often be performed under mild conditions directly in the analysis vial prior to injection, making it a convenient pre-column derivatization method. nih.gov
Table 1: Potential Analytes for Derivatization with this compound This table is illustrative and based on the general reactivity of isothiocyanates with amines.
| Analyte Class | Example Compound | Purpose of Analysis |
| Chiral Amines | 1-Phenylethylamine | Determination of enantiomeric purity |
| Amino Acids | Alanine, Valine, Leucine | Quantification in protein hydrolysates or biological fluids nih.govnih.gov |
| Pharmaceuticals | Amphetamine and its analogs | Chiral separation for pharmacological studies |
| Natural Products | Chiral alkaloids | Stereochemical assignment and purity assessment |
Applications in the Synthesis of Optically Active Compounds
Beyond its analytical applications, this compound is a significant building block in the asymmetric synthesis of optically active compounds. youtube.com In this context, it often functions as a chiral auxiliary . A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.comsigmaaldrich.com After guiding the formation of the desired stereocenter, the auxiliary can be cleaved and recovered. wikipedia.org
The reaction of this compound with various nucleophiles leads to the formation of a wide range of chiral, non-racemic products. Its primary use is in the synthesis of optically active N-substituted thioureas. rsc.org These chiral thioureas are not only valuable final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic compounds, such as thiazoles and thiadiazoles. rsc.orgresearchgate.net
The synthetic utility of isothiocyanates is well-established, as they can participate in cycloaddition reactions and act as precursors for numerous N-heterocycles. rsc.orgchemrxiv.orgmdpi.com By using the enantiomerically pure this compound, the chirality is transferred to the product, enabling the synthesis of single-enantiomer compounds. This strategy is a cornerstone of modern medicinal chemistry and materials science, where the specific stereochemistry of a molecule is often critical to its function. tcichemicals.com
Table 2: Examples of Optically Active Compounds Synthesized Using Isothiocyanate Precursors This table illustrates the types of compounds that can be synthesized from chiral isothiocyanates.
| Compound Class | Synthetic Transformation | Significance of Product |
| Chiral Thioureas | Reaction with primary/secondary amines | Organocatalysts, intermediates rsc.org |
| 2-Thioxo-quinazolinones | Reaction with 2-aminobenzoic acids | Biologically active heterocycles rsc.org |
| 1,2,4-Thiadiazoles | Cycloaddition with amidines or nitriles | Scaffolds for medicinal chemistry rsc.org |
| 2-Iminothiazolines | Reaction with propargylamines | Heterocyclic building blocks rsc.org |
| Aroyl-thiourea derivatives | Reaction with amino-β-lactams | Potential antibacterial and antifungal agents rsc.org |
Role as a Mechanistic Probe in Biochemical and Cell Biology Research
The isothiocyanate functional group is a potent electrophile, making compounds like this compound useful as mechanistic probes in biochemical research. Isothiocyanates can react covalently with nucleophilic functional groups found in biological macromolecules, such as the thiol groups of cysteine residues and the primary amine groups of lysine (B10760008) residues in proteins. nih.gov This irreversible binding can alter the structure and function of the protein, allowing researchers to investigate its biological role.
Isothiocyanates are known to be inhibitors of various enzymes. nih.govresearchgate.net For example, different isothiocyanate derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation, and cytochrome P450 enzymes, which play a key role in metabolism and the activation of carcinogens. nih.govnih.gov They can also induce Phase II detoxification enzymes, a property relevant to chemoprevention research. nih.gov
The chirality of this compound adds another dimension to its use as a probe. Biological systems, particularly enzyme active sites, are chiral environments. By comparing the inhibitory effects of the (R)- and (S)-enantiomers of a chiral isothiocyanate, researchers can gain insights into the stereospecificity of the enzyme-inhibitor interaction. A significant difference in activity between the two enantiomers would suggest a highly specific binding orientation within the active site, providing valuable data for designing more potent and selective inhibitors.
Table 3: Potential Biological Targets for Isothiocyanate Probes This table lists enzyme classes and pathways generally known to be modulated by isothiocyanates.
| Target Class | Specific Example | Potential Research Application |
| Oxidoreductases | Cyclooxygenase (COX) enzymes researchgate.netnih.gov | Probing the active site in anti-inflammatory studies |
| Hydrolases | Cholinesterases researchgate.net | Investigating mechanisms of neurodegeneration |
| Metabolic Enzymes | Cytochrome P450 enzymes nih.gov | Studying carcinogen metabolism and chemoprevention |
| Signaling Pathways | Apoptosis pathways nih.gov | Elucidating mechanisms of cell death |
Future Research Directions for Chiral Cyclohexylethyl Isothiocyanates
The versatility of this compound suggests several promising avenues for future research.
In analytical chemistry , there is potential for developing new and improved derivatization protocols. Research could focus on expanding the application to a wider range of challenging chiral analytes, optimizing reaction kinetics for high-throughput screening, and integrating the methodology with more sensitive detection techniques like mass spectrometry. nih.gov
In organic synthesis , a major future direction is the use of this chiral building block in diversity-oriented synthesis (DOS). rsc.org By combining this compound with a wide array of reaction partners in multi-component reactions, vast libraries of novel, optically active heterocyclic compounds can be generated. rsc.orgrsc.org These libraries are invaluable for screening for new drug candidates and materials with unique properties.
In biochemical and chemical biology research , the use of this compound and its corresponding (S)-enantiomer as paired stereochemical probes is a key future direction. This approach can be used to map the three-dimensional topology of enzyme active sites and other protein binding pockets with greater precision. researchgate.netnih.gov Such studies are fundamental to structure-based drug design and understanding the molecular basis of biological recognition. Furthermore, incorporating this moiety into more complex molecules could lead to the development of highly selective covalent inhibitors for therapeutic targets. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
